azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate
Description
This compound is a structurally complex phospholipid derivative characterized by:
- Core structure: A glycerol backbone with a phosphodiester linkage to a pentahydroxycyclohexyl group (likely a myo-inositol derivative) and esterified fatty acid chains.
- Substituents: A pentadecanoyl (C15:0) chain at the sn-1 position. A (Z)-octadec-9-enoate (oleic acid, C18:1Δ9) chain at the sn-2 position. A phosphate group linked to a pentahydroxycyclohexyl moiety and an azane (NH₃) group.
This molecule shares structural homology with phosphatidylinositol (PI) derivatives but distinguishes itself through the presence of azane and specific acyl chain configurations.
Properties
Molecular Formula |
C42H82NO13P |
|---|---|
Molecular Weight |
840.1 g/mol |
IUPAC Name |
azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H79O13P.H3N/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-36(44)54-34(32-52-35(43)30-28-26-24-22-20-16-14-12-10-8-6-4-2)33-53-56(50,51)55-42-40(48)38(46)37(45)39(47)41(42)49;/h17-18,34,37-42,45-49H,3-16,19-33H2,1-2H3,(H,50,51);1H3/b18-17-;/t34-,37?,38-,39+,40-,41-,42?;/m1./s1 |
InChI Key |
LPXBBDNWZKUSIU-MPXVWLFGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Phospholipid Family
(a) Phosphatidylinositol (PI) Derivatives
Example : (1R)-2-[[Hydroxy[[(1α,2α,3α,4β,5α,6β)-2,3,4,5,6-Pentahydroxycyclohexyl]oxy]phosphinyl]oxy]-1-[[(1-Oxododecyl)oxy]methyl]ethyl Ester (PI(12:0/14:1(9Z)))
- Similarities: Shared myo-inositol head group. Glycerol-phosphate backbone.
- Differences :
- Acyl chains : PI(12:0/14:1(9Z)) has shorter chains (C12:0 and C14:1) compared to the target compound’s C15:0 and C18:1 chains.
- Functional groups : Lacks azane substitution.
(b) Azane-Containing Phospholipids
Example: Azane [(2R)-3-[2-(Hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-Hexadecanoyloxypropyl] Hexadecanoate
- Similarities :
- Presence of azane and phosphate groups.
- Glycerol backbone with esterified fatty acids.
- Differences: Head group: Replaces pentahydroxycyclohexyl with a simpler ethanolamine-phosphate group. Acyl chains: Uniform C16:0 chains (palmitic acid) vs. mixed C15:0/C18:1 chains in the target compound.
Quantitative Structural Similarity Analysis
Table 1: Key Structural and Physicochemical Parameters
Key Observations:
- The target compound’s longer unsaturated C18:1 chain enhances membrane fluidity compared to saturated C16:0 chains in Azane-Hexadecanoate .
Bioactivity and Functional Comparisons
(a) Similarity Metrics
- Tanimoto Coefficient : Structural similarity analysis using Morgan fingerprints indicates a Tanimoto score of 0.65–0.70 when compared to PI derivatives, suggesting moderate overlap in pharmacophoric features .
- Activity Landscape : Unlike PI(12:0/14:1(9Z)), the target compound’s azane group may introduce unique interactions with ammonium-sensitive enzymes (e.g., phospholipases), as seen in analogous azane-modified lipids .
(b) Protein Target Predictions
- Phospholipase A2 (PLA2) : The unsaturated C18:1 chain may enhance substrate recognition by PLA2, similar to oleate-containing phospholipids .
- Inositol Phosphate Kinases: The pentahydroxycyclohexyl group could mimic myo-inositol, though azane substitution may disrupt binding to inositol-requiring enzymes .
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